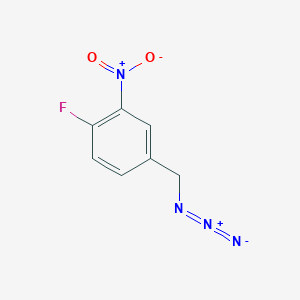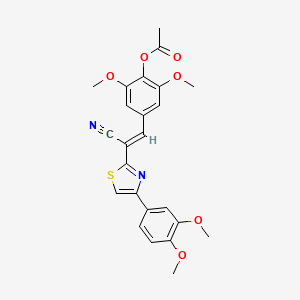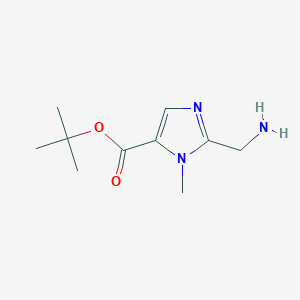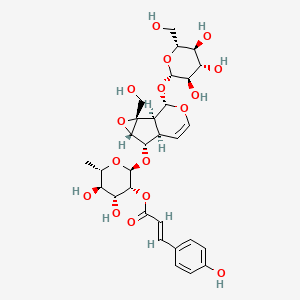
4-(Azidomethyl)-1-Fluor-2-Nitrobenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)-1-fluoro-2-nitrobenzene is an organic compound that features an azido group (-N₃), a fluoro group (-F), and a nitro group (-NO₂) attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Biology: Potentially used in bioconjugation techniques where the azido group can react with biomolecules containing alkyne groups.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-(Bromomethyl)-1-fluoro-2-nitrobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-(Azidomethyl)-1-fluoro-2-nitrobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance safety and efficiency, and implementing rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azidomethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Sodium azide (NaN₃): Used for introducing the azido group.
Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for the reduction of the nitro group.
Copper (I) catalysts: Employed in the Huisgen cycloaddition reaction to form triazoles.
Major Products
Aminobenzene derivatives: Formed from the reduction of the nitro group.
Triazoles: Formed from the cycloaddition reaction with alkynes.
Nitrene intermediates: Formed from the oxidation of the azido group.
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)-1-fluoro-2-nitrobenzene largely depends on the specific chemical reactions it undergoes. For instance:
Nitrene Formation: The azido group can be converted into a nitrene intermediate, which is highly reactive and can insert into C-H bonds, facilitating polymer crosslinking.
Triazole Formation: The azido group can react with alkynes to form triazoles via the Huisgen 1,3-dipolar cycloaddition, a reaction widely used in click chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a nitro group.
4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole: Contains an imidazole ring and a butyl group, differing in the functional groups attached to the benzene ring.
Uniqueness
4-(Azidomethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and industrial applications.
Eigenschaften
IUPAC Name |
4-(azidomethyl)-1-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O2/c8-6-2-1-5(4-10-11-9)3-7(6)12(13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGIEDQLKMDZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)
![Tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2492865.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)






![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)

